Indoline-2-carboxylic acid
Overview
Description
Indoline-2-carboxylic acid is a compound of interest in various fields of chemistry and pharmacology. It serves as an intermediate for the synthesis of ACE inhibitors, which are crucial in the treatment of hypertension and heart failure . The compound has been traditionally produced through a multi-step process involving Fischer indole synthesis and classical resolution. However, recent advancements have allowed for a more efficient synthesis through a combination of biocatalysis and homogeneous catalysis, reducing the process to just three steps .
Synthesis Analysis
The asymmetric synthesis of (S)-2-indolinecarboxylic acid has been significantly improved by employing a Perkin condensation to form ortho-chlorocinnamic acid, followed by enzymatic conversion to (S)-ortho-chlorophenylalanine and subsequent copper-catalyzed ring closure . Additionally, metal-free intramolecular amino-acyloxylation of 2-aminostyrene with carboxylic acid has been developed, allowing the synthesis of 3-acyloxyl indolines in water . A one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has also been reported, providing an efficient route to N-acyl indolines .
Molecular Structure Analysis
The molecular structure of indoline-2-carboxylic acid has been studied using single crystal X-ray diffraction, revealing that the crystals are orthorhombic with specific space group parameters . The structure analysis showed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other .
Chemical Reactions Analysis
Indoline-2-carboxylic acid derivatives exhibit interesting chemical behaviors, such as reverse photochromism, where the compound displays a deep color in polar solvents that is bleached upon irradiation and reappears thermally after irradiation ceases . This property is attributed to a merocyanine dye-like structure due to intramolecular proton transfer . Furthermore, indoline-2-carboxylic acid derivatives have been used in various organic synthesis methodologies, including multicomponent reactions and C-H functionalization of indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline-2-carboxylic acid derivatives are influenced by their environment. For instance, methyl (S)-1-acetylindoline-2-carboxylate shows a tendency toward the cis amide isomer in polar solvents, which is opposite to the general preference of proline for the trans isomer . This unique behavior makes it a good candidate for designing different secondary structures and new materials . The vibrational spectra of indole carboxylic acids have also been studied, providing insights into their structural properties .
Scientific Research Applications
Spectroscopy and Photophysics :
- I2CA exhibits unique fluorescence and photophysical properties, making it a potential fluorescent probe in peptides and proteins. Its pH-dependent absorption and fluorescence characteristics have been thoroughly investigated (Allen et al., 2003).
Synthesis Techniques :
- A novel and efficient method for synthesizing N-acyl indolines, which can be further oxidized to indoles and oxindoles, has been developed using a one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids (Wang et al., 2007).
- The transformation of l-phenylalanine to (S)-indoline-2-carboxylic acid without group protection has been achieved, offering an efficient synthesis pathway (Liu et al., 2013).
Enzymatic Characterization :
- An esterase from Bacillus aryabhattai B8W22 has been identified and characterized for its high enantioselectivity towards (S)-ethyl indoline-2-carboxylate, which is crucial for the industrial production of (S)-indoline-2-carboxylic acid (Zhang et al., 2019).
Chemical Transformations :
- Research on the decarboxylative amination of indoline-2-carboxylic acids catalyzed by Rose Bengal under visible light has been conducted, demonstrating a versatile CO2-extrusion platform to generate α-aminoalkyl radicals (Zhang et al., 2016).
Catalysis and Structural Analysis :
- Indoline-2-carboxylic acid has been used in the synthesis of various catalysts and complexes, contributing to advancements in catalysis and structural chemistry (Elmakki et al., 2022).
Biological Activity :
- The synthesis and characterization of indole-2-carboxylic acid derivatives, including their antibacterial and antifungal activities, have been extensively studied, highlighting the potential therapeutic applications of these compounds (Raju et al., 2015).
Safety And Hazards
Future Directions
The chiral pool synthesis, emerged recently, will play an important role in the future . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868549 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-2-carboxylic acid | |
CAS RN |
78348-24-0, 16851-56-2 | |
Record name | (±)-Indoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-Indoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-indoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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